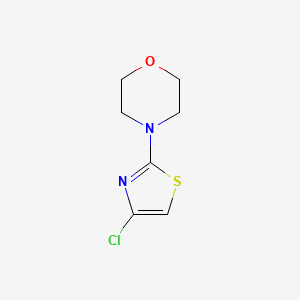

4-(4-Chlorothiazol-2-YL)morpholine

Descripción general

Descripción

“4-(4-Chlorothiazol-2-YL)morpholine” is a chemical compound with the CAS Number: 848841-68-9. It has a molecular weight of 204.68 and its IUPAC name is 4-(4-chloro-1,3-thiazol-2-yl)morpholine . It is a solid substance stored at 4°C, protected from light .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H9ClN2OS . The InChI code is 1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 .

Physical And Chemical Properties Analysis

“this compound” is a solid substance with a boiling point of 327.3±52.0 C at 760 mmHg . It is stored at 4°C, protected from light .

Aplicaciones Científicas De Investigación

Applications in Phosphoinositide 3-Kinase Inhibition

4-(1,3-Thiazol-2-yl)morpholine derivatives, including compounds structurally similar to 4-(4-Chlorothiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds have demonstrated significant anti-tumor activity in xenograft models, showcasing their potential in cancer treatment and research (Alexander et al., 2008).

Antibacterial and Antimicrobial Activity

Several derivatives of morpholine-containing 2-R-phenyliminothiazole, akin to this compound, have shown notable antibacterial and antifungal effects. These compounds were particularly effective against gram-positive strains of microorganisms, highlighting their potential as templates for developing new antimicrobial substances (Yeromina et al., 2019).

Anticancer Properties

A study evaluating the cytotoxicity of quinazoline derivatives, which structurally incorporate morpholine groups similar to this compound, revealed pronounced anticancer activity. These compounds effectively inhibited the growth of various tumor cell lines, providing insights into their potential therapeutic applications in oncology (Jantová et al., 2001).

Biological Activity and Structural Analysis

Studies focusing on the biological activity of morpholine derivatives, including structural analyses, have contributed to understanding their potential in medicinal chemistry. For instance, a Mannich base incorporating a morpholine structure demonstrated significant interactions, as revealed by hydrogen bonding and other molecular interactions (Franklin et al., 2011). Furthermore, the discovery of morpholine isosteres in inhibitors of the PI3K-AKT-mTOR pathway highlights the versatility and significance of the morpholine moiety in drug development (Hobbs et al., 2019).

Safety and Hazards

The safety information available indicates that “4-(4-Chlorothiazol-2-YL)morpholine” is potentially harmful. The safety pictogram is GHS07, and the signal word is “Warning”. The hazard statement is H302, and the precautionary statements are P280, P305+P351+P338 . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Chlorothiazol-2-YL)morpholine is the bovine carbonic anhydrase-II (CA-II) enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Mode of Action

This compound: interacts with the CA-II enzyme by attaching to its binding site and blocking its action . This inhibitory action is achieved through the distinctive attribute of the compound, which allows it to bind to the CA-II site .

Biochemical Pathways

The inhibition of the CA-II enzyme by This compound affects various biochemical pathways. These pathways are involved in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Pharmacokinetics

The pharmacokinetic properties of This compound contribute to its bioavailability. The compound can be strategically modified to improve its binding affinity, selectivity, and pharmacokinetics . The thiazole and morpholine moieties of the compound can boost its inhibitory efficacy and selectivity over other calcium-binding proteins .

Result of Action

The result of the action of This compound is the inhibition of the CA-II enzyme. This leads to changes in the processes that the enzyme is involved in, such as respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Análisis Bioquímico

Biochemical Properties

4-(4-Chlorothiazol-2-YL)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with the carbonic anhydrase-II enzyme, where derivatives of thiazole, including this compound, exhibit inhibitory action . This inhibition is crucial for maintaining homeostasis in processes such as respiration, lipogenesis, and gluconeogenesis. The compound’s ability to bind to the enzyme’s active site and block its action highlights its potential as a therapeutic agent.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, thiazole derivatives, including this compound, have been shown to exhibit cytotoxic activity against tumor cell lines . This cytotoxicity is attributed to the compound’s ability to interfere with cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, such as carbonic anhydrase-II, inhibiting their activity . This inhibition occurs through the compound’s attachment to the enzyme’s binding site, preventing the enzyme from catalyzing its substrate. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being protected from light and stored at low temperatures

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may occur. For example, thiazole derivatives, including this compound, have shown dose-dependent cytotoxicity in animal models . Understanding the dosage thresholds and potential toxicities is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in inhibiting carbonic anhydrase-II highlights its impact on metabolic processes such as respiration and gluconeogenesis . Additionally, its interactions with other metabolic enzymes and pathways require further exploration to elucidate its comprehensive metabolic profile.

Propiedades

IUPAC Name |

4-(4-chloro-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZAHLFTBUJSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702362 | |

| Record name | 4-(4-Chloro-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848841-68-9 | |

| Record name | 4-(4-Chloro-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395837.png)

![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)

![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)

![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)